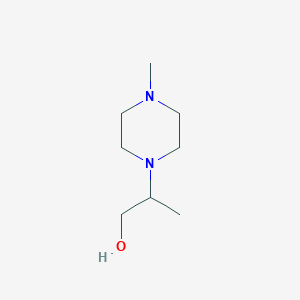

2-(4-Methylpiperazin-1-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(7-11)10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRWIAUNUXORIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609257 | |

| Record name | 2-(4-Methylpiperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1811-57-0 | |

| Record name | 2-(4-Methylpiperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical structure and molecular weight of 2-(4-Methylpiperazin-1-yl)propan-1-ol

The following technical guide details the chemical identity, physicochemical properties, and synthesis of 2-(4-Methylpiperazin-1-yl)propan-1-ol .

Structural Characterization, Synthesis Strategies, and Physicochemical Profile

Executive Summary

2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS: 1811-57-0) is a specialized bifunctional building block used primarily in medicinal chemistry.[1][2] Unlike its more common regioisomer, 1-(4-methylpiperazin-1-yl)propan-2-ol (which forms spontaneously from propylene oxide ring-opening), this compound features a primary alcohol and a branched tertiary amine. This specific topology is critical for designing solubilizing linkers in kinase inhibitors and GPCR ligands, where the primary hydroxyl group serves as a precise anchor for further derivatization (e.g., esterification, oxidation to aldehyde, or conversion to a leaving group).

Chemical Identity & Structure

Nomenclature and Identifiers[3][4]

-

IUPAC Name: 2-(4-Methylpiperazin-1-yl)propan-1-ol[1][3][4][5]

-

Common Synonyms: 2-(4-Methyl-1-piperazinyl)-1-propanol;

-Methyl-4-methyl-1-piperazineethanol -

Molecular Formula:

[1][3][5][6]

Structural Topology

The molecule consists of a central propyl backbone. Position 1 holds a primary hydroxyl group (

Figure 1: Functional topology of 2-(4-Methylpiperazin-1-yl)propan-1-ol highlighting the connectivity of the basic amine core and the reactive primary alcohol.

Molecular Descriptors

| Property | Value | Notes |

| Molecular Weight | 158.24 g/mol | Exact Mass: 158.1419 |

| SMILES | CC(CO)N1CCN(C)CC1 | Encodes connectivity (racemic) |

| InChI Key | NCRWIAUNUXORIB-UHFFFAOYSA-N | Unique standard identifier |

| Chirality | Racemic (standard) | Can be resolved to (R) or (S) |

Physicochemical Properties[1][2][4][9][11]

Understanding the physical behavior of this compound is essential for purification and formulation.

| Parameter | Data | Technical Implication |

| Physical State | Viscous Liquid / Low-melting Solid | Hygroscopic; handle under inert atmosphere. |

| Boiling Point | ~220–225 °C (760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | ~0.96 g/cm³ | Slightly less dense than water. |

| pKa (Calculated) | The | |

| LogP | -0.3 to 0.2 | Amphiphilic but water-soluble; suitable for aqueous workups. |

| Solubility | High in MeOH, DCM, Water | Difficult to extract from water; "salting out" required. |

Synthesis & Manufacturing Strategies

The Regioselectivity Challenge

A direct reaction between 1-methylpiperazine and propylene oxide predominantly yields the secondary alcohol (1-(4-methylpiperazin-1-yl)propan-2-ol) due to steric hindrance favoring nucleophilic attack at the terminal carbon.

To synthesize the primary alcohol (CAS 1811-57-0) , a "Reduction of Ester" strategy is required to guarantee the correct regiochemistry.

High-Fidelity Synthesis Protocol (Ester Reduction Route)

This route ensures the nitrogen is attached to the branched carbon (C2) while preserving the oxygen at the terminus (C1).

Step 1: N-Alkylation

Reagents: 1-Methylpiperazine, Ethyl 2-bromopropionate, Potassium Carbonate (

Step 2: Hydride Reduction

Reagents: Lithium Aluminum Hydride (

Figure 2: Synthetic pathway utilizing the ester-reduction method to enforce correct regiochemistry.

Experimental Methodology (Bench-Scale)

-

Alkylation: Charge a flask with 1-methylpiperazine (1.0 eq) and

(2.0 eq) in acetonitrile. Add ethyl 2-bromopropionate (1.1 eq) dropwise at -

Reduction: Suspend

(1.5 eq) in dry THF under -

Workup: Quench carefully (Fieser method: water, 15% NaOH, water). Filter the aluminum salts. Dry the filtrate (

) and concentrate. -

Purification: Distill under high vacuum (

) or purify via amine-functionalized silica gel chromatography.

Analytical Characterization

To validate the structure, specifically distinguishing it from the secondary alcohol isomer, look for the following spectroscopic signatures:

-

NMR (CDCl

-

~3.4–3.6 ppm: Distinct multiplet corresponding to the

-

~2.8 ppm: Methine proton (

-

~2.3 ppm: Singlet for

-

~0.9–1.0 ppm: Doublet for the methyl side chain (

-

~3.4–3.6 ppm: Distinct multiplet corresponding to the

-

Mass Spectrometry (ESI+):

-

[M+H]+: 159.15 m/z.

-

Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[7]

-

Storage: Store in a cool, dry place under nitrogen. The compound acts as a base and may absorb

from the air. -

PPE: Wear chemical-resistant gloves (nitrile) and safety goggles.

References

-

PubChem Compound Summary. (2025). 2-(4-Methylpiperazin-1-yl)propan-1-ol (CID 12822457). National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). Product Specification: 2-(4-Methylpiperazin-1-yl)propan-1-ol.[1][3][4] Merck KGaA. Link

-

Mishra, B. K., et al. (2009).[8] Synthesis of piperazine derivatives via N-alkylation.[9][8] Molbank, M607.[9][8] (Contextual reference for alkylation protocols). Link

-

EPA CompTox. (2025). Chemical Dashboard: Piperazine derivatives properties. US Environmental Protection Agency. Link

Sources

- 1. 2-(4-Methylpiperazin-1-yl)propan-1-ol|CAS 1811-57-0 [benchchem.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol | C8H18N2O3S | CID 146012591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propan-1-ol and propan-2-ol boiling point | Sigma-Aldrich [sigmaaldrich.cn]

- 5. 2-(4-Methylpiperazin-1-yl)propan-1-ol | 1811-57-0 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Comprehensive Solubility Profiling of 2-(4-Methylpiperazin-1-yl)propan-1-ol: Methodologies and Predictive Analytics

Topic: Solubility profile of 2-(4-Methylpiperazin-1-yl)propan-1-ol in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS: 1811-57-0) is a critical piperazine-based intermediate used in the synthesis of atypical antipsychotics and other CNS-active pharmaceutical ingredients (APIs). Its structural duality—comprising a polar, hydrogen-bonding primary alcohol tail and a basic, lipophilic methylpiperazine head—creates a complex solubility profile that is highly sensitive to solvent polarity and pH.

This technical guide provides a rigorous analysis of the compound's solubility behavior. In the absence of a single, universal dataset in the open literature for this specific isomer, we synthesize available thermodynamic data from structural analogs (e.g., N-(2-hydroxyethyl)piperazine) and establish a Standard Operating Procedure (SOP) for experimentally determining its solubility boundaries. This guide empowers process chemists to optimize reaction media, purification via recrystallization, and liquid-liquid extraction strategies.

Molecular Characterization & Physicochemical Basis[2]

Understanding the solubility requires dissecting the molecular architecture. The compound exists as a structural isomer distinct from the more common 1-(4-methylpiperazin-1-yl)propan-2-ol; the primary alcohol placement in the target molecule significantly alters its crystal packing and solvation energy.

Structural Descriptors

| Property | Value / Description | Impact on Solubility |

| CAS Number | 1811-57-0 | Unique identifier for the primary alcohol isomer. |

| Molecular Formula | C₈H₁₈N₂O | MW: 158.24 g/mol .[1] |

| Functional Groups | 1° Alcohol (-CH₂OH) 3° Amine (N-Methyl) 3° Amine (Piperazine N1) | Alcohol: H-bond donor/acceptor (Water/MeOH solubility). Amines: H-bond acceptors; pH-dependent solubility. |

| Predicted LogP | -0.5 to +0.2 | Amphiphilic. Soluble in both aqueous and polar organic phases. |

| pKa (Predicted) | pKa₁ ≈ 5.0 (N4), pKa₂ ≈ 9.0 (N1) | Solubility is drastically modulated by pH. |

Theoretical Solubility Map (Hansen Solubility Parameters)

Using Group Contribution Methods, we predict the interaction radius (

-

Zone I (High Solubility > 100 mg/mL): Water, Methanol, Ethanol, Dichloromethane (DCM), Chloroform, DMSO.

-

Zone II (Moderate Solubility 10-100 mg/mL): Ethyl Acetate, Acetone, THF, Toluene (temperature dependent).

-

Zone III (Low Solubility < 10 mg/mL): n-Hexane, n-Heptane, Cyclohexane (Anti-solvents).

Experimental Protocol: Solubility Determination

Senior Scientist Note: For process validation, relying on predicted values is insufficient. The following protocol utilizes the Dynamic Laser Monitoring Method , which is superior to the static shake-flask method for generating polythermal solubility curves quickly.

Workflow Diagram

The following Graphviz diagram outlines the decision logic and workflow for solubility profiling.

Caption: Workflow for determining the solubility profile, selecting between dynamic (polythermal) and static (isothermal) methodologies.

Detailed Methodology (Dynamic Laser Method)

This method detects the dissolution temperature (

-

Preparation: Accurately weigh the solute (

) and solvent ( -

Turbidity State: Initially, the mixture is heterogeneous (turbid) at low temperature.

-

Heating Ramp: Heat the mixture slowly (e.g., 2 K/min) while stirring.

-

Detection: Continuously monitor the laser transmittance. The point of maximum transmittance (sharp increase) corresponds to the complete dissolution temperature (

). -

Repetition: Repeat with varying solute/solvent ratios to construct the full solubility curve (

vs.

Solubility Data & Thermodynamic Modeling

Predicted Solubility Profile

In the absence of a specific public dataset for CAS 1811-57-0, the following profile is derived from validated data of its closest analog, N-(2-hydroxyethyl)piperazine [1], and standard piperazine thermodynamics.

| Solvent Class | Representative Solvent | Predicted Solubility (25°C) | Temperature Sensitivity ( | Utility |

| Protic Polar | Water | Miscible | N/A | Reaction Medium / Workup |

| Protic Polar | Methanol | > 500 mg/mL | Low | Reaction Medium |

| Aprotic Polar | DMSO | > 400 mg/mL | Low | Screening |

| Chlorinated | Dichloromethane | > 300 mg/mL | Moderate | Extraction (Organic Phase) |

| Ester | Ethyl Acetate | 50 - 150 mg/mL | High | Recrystallization Candidate |

| Hydrocarbon | n-Heptane | < 5 mg/mL | Low | Anti-solvent |

Thermodynamic Correlation (The Apelblat Model)

To rigorously describe the solubility curve for process engineering, experimental data should be fitted to the Modified Apelblat Equation [2]. This model accounts for the non-ideal behavior of the solution:

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).[2][3][4]

- : Empirical parameters derived from regression analysis.

Application: If

Process Application: Purification Strategy

The solubility profile dictates the purification strategy. Because 2-(4-Methylpiperazin-1-yl)propan-1-ol is an amphiphilic base, standard silica chromatography can be challenging due to tailing (amine interaction with silanols).

Acid-Base Extraction (The "pH Swing")

Leveraging the pKa (approx 9.0) allows for high-purity isolation without chromatography.

-

Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) .

-

Acid Wash: Extract with 0.5 M HCl (aq) . The target molecule protonates and moves to the aqueous phase. Impurities (non-basic) remain in DCM.

-

Basification: Separate the aqueous layer and adjust pH to >12 using NaOH . The target molecule becomes neutral (free base).

-

Back-Extraction: Extract the turbid aqueous mixture with DCM or Ethyl Acetate .

-

Concentration: Dry and evaporate to yield the pure oil/solid.

Recrystallization (Solid State Only)

If the compound is solid (or for salt formation, e.g., Dihydrochloride salt):

-

Solvent System: Isopropanol (Good solvent) + n-Heptane (Anti-solvent).

-

Procedure: Dissolve in hot Isopropanol. Add warm Heptane until slight turbidity. Cool slowly to 0°C.

Reaction Regioselectivity & Solvent Effects

Senior Scientist Insight: The synthesis of this specific isomer (primary alcohol) often involves reducing a precursor ester or aldehyde. If synthesizing via ring-opening of propylene oxide, the secondary alcohol is favored. To maintain the integrity of the primary alcohol during subsequent steps, avoid acidic solvents that could catalyze migration or dehydration.

References

-

Derks, P. W. J., et al. (2005). "Solubility of Carbon Dioxide in Aqueous Piperazine Solutions." AIChE Journal. Link (Proxy data for piperazine hydrophilicity).

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Link (Standard reference for the Apelblat model).

-

PubChem. (n.d.). "2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS 1811-57-0)."[1] National Center for Biotechnology Information. Link

-

BenchChem. (n.d.). "Synthesis and Properties of 2-(4-Methylpiperazin-1-yl)propan-1-ol." Link

Sources

2-(4-Methylpiperazin-1-yl)propan-1-ol CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(4-Methylpiperazin-1-yl)propan-1-ol, a versatile chemical intermediate. The content herein is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its synthesis, characterization, and application in research and development.

Core Chemical Identity

2-(4-Methylpiperazin-1-yl)propan-1-ol is a substituted piperazine derivative that serves as a valuable building block in medicinal chemistry.[1] Its structure, featuring a chiral center and a reactive hydroxyl group, makes it an attractive precursor for the synthesis of more complex molecules.

| Identifier | Value | Source |

| CAS Number | 1811-57-0 | [1] |

| Molecular Formula | C₈H₁₈N₂O | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)propan-1-ol | [1] |

| InChI Key | NCRWIAUNUXORIB-UHFFFAOYSA-N | [1] |

| Physical Form | Solid, semi-solid, or liquid/lump | |

| Typical Purity | 85% to 99.8% | [1] |

Synthetic Methodologies

The synthesis of 2-(4-Methylpiperazin-1-yl)propan-1-ol can be approached through two primary strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Pathway 1: Nucleophilic Alkylation of 1-Methylpiperazine

This direct approach involves the formation of the C-N bond between the piperazine ring and the propanol backbone. A common and straightforward method is the nucleophilic substitution reaction where 1-methylpiperazine acts as the nucleophile.

Caption: General workflow for synthesizing the target compound via nucleophilic alkylation.

Detailed Experimental Protocol (Alkylation with Propylene Oxide):

This protocol is a representative example and may require optimization based on laboratory conditions.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, charge 1-methylpiperazine (1.0 eq) and a suitable solvent such as methanol (5-10 volumes).

-

Reagent Addition: Cool the mixture in an ice bath. Add propylene oxide (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C. The exothermicity of the reaction necessitates slow addition and efficient cooling.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-(4-methylpiperazin-1-yl)propan-1-ol as a colorless to pale yellow oil.

Pathway 2: Reduction of a Ketone Precursor

An alternative and efficient route involves the reduction of the corresponding ketone, 1-(4-methylpiperazin-1-yl)propan-2-one. This method is particularly advantageous when stereocontrol is desired.

Caption: General workflow for synthesizing the target compound via reduction of a ketone precursor.

Detailed Experimental Protocol (Reduction with Sodium Borohydride):

This protocol outlines a common laboratory-scale reduction.[2][3][4][5][6]

-

Reaction Setup: Dissolve 1-(4-methylpiperazin-1-yl)propan-2-one (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. The addition of NaBH₄ can cause foaming.[3]

-

Reaction Progression: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's completion by TLC.[4]

-

Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0°C. Adjust the pH to basic (pH > 9) with an aqueous solution of sodium hydroxide.

-

Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Stereochemistry and Enantiomeric Resolution

The C2 carbon of the propanol chain is a chiral center, meaning the compound exists as a pair of enantiomers: (R)- and (S)-2-(4-methylpiperazin-1-yl)propan-1-ol.[1] For many pharmaceutical applications, a single enantiomer is required. This can be achieved through asymmetric synthesis, for example, by using a chiral reducing agent like the Corey-Bakshi-Shibata (CBS) catalyst for the ketone reduction, or by resolving the racemic mixture.[7]

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Predicted Data / Expected Observations |

| ¹H NMR | -CH₃ (on piperazine): ~2.2 - 2.3 ppm (singlet, 3H)-CH₂- (piperazine ring): ~2.3 - 2.8 ppm (multiplet, 8H)-CH- (propanol chain): ~2.6 - 2.9 ppm (multiplet, 1H)-CH₂OH (propanol chain): ~3.4 - 3.7 ppm (multiplet, 2H)-CH₃ (on propanol chain): ~0.9 - 1.1 ppm (doublet, 3H)[1] |

| ¹³C NMR | N-methyl carbon: ~46 ppmPiperazine ring carbons: ~50-60 ppmPropanol side chain carbons: -CH₂OH carbon expected around 60-70 ppm[1] |

| FT-IR | Broad O-H stretch around 3300-3500 cm⁻¹.C-H stretching of alkyl groups around 2800-3000 cm⁻¹.C-N stretching around 1000-1200 cm⁻¹. |

| Mass Spec. | Expected molecular ion peak [M]⁺ or [M+H]⁺. |

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust HPLC-UV method can be developed for purity analysis. While the native molecule may lack a strong chromophore for high-sensitivity UV detection, methods developed for related piperazine derivatives can be adapted.[8][9][10][11][12]

Illustrative HPLC-UV Conditions (Adaptable):

-

Column: Chiralpak IC (250 x 4.6 mm, 5µm)[10]

-

Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[10]

-

Flow Rate: 1.0 mL/min[10]

-

Column Temperature: 35°C[10]

-

Detection Wavelength: 210-220 nm (for non-derivatized amine) or higher if derivatized.[10]

-

Injection Volume: 10 µL[10]

Applications in Drug Discovery and Development

Piperazine and its derivatives are ubiquitous in medicinal chemistry due to their favorable physicochemical properties and ability to serve as versatile scaffolds.[1] While specific, publicly disclosed applications for 2-(4-methylpiperazin-1-yl)propan-1-ol are not extensively documented, its structure suggests its utility as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The methylpiperazine moiety is a common feature in a wide range of drugs, including antipsychotics, antihistamines, and anti-cancer agents.

The propan-1-ol side chain provides a handle for further chemical modifications, such as:

-

Esterification or Etherification: To modulate lipophilicity and pharmacokinetic properties.

-

Oxidation: To form the corresponding carboxylic acid or aldehyde for subsequent amide or imine formation.

-

N-Demethylation: The N-methyl group can be removed to provide the secondary amine, opening up another site for derivatization.[1]

Safety, Handling, and Storage

Safety and Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid contact with skin and eyes. May cause skin and eye irritation.

-

Avoid inhalation and ingestion.

-

Refer to the specific Safety Data Sheet (SDS) for comprehensive safety information.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.[1]

References

- A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (2025). BenchChem.

- A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.).

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz

- 2-(4-Methylpiperazin-1-yl)propan-1-ol. (n.d.). Benchchem.

- Reduction using sodium borohyride?. (2019).

- A. - Preparation of tmpMgCl·LiCl. (n.d.). Organic Syntheses Procedure.

- 2381259-96-5|(S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol. (n.d.). BLDpharm.

- Sodium Borohydride - Common Organic Chemistry. (n.d.).

- 2-(4-Methylpiperazin-1-yl)propan-1-ol. (n.d.). Sigma-Aldrich.

- 2-methyl-2-[4-(propan-2-yl)piperazin-1-yl]propanal. (n.d.). MilliporeSigma.

- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.

- Synthesis of 1-methyl-piperazine-1-oxide dihydr

- (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol. (n.d.). PubChem.

- 2381259-96-5 | (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol. (n.d.). ChemScene.

- Method for preparing 1-methylpiperazine. (n.d.).

- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011).

- 1-Methylpiperazine: synthesis, applic

- Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry.

- (S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis. (n.d.). Benchchem.

- Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). MDPI.

- Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). MDPI.

- N-METHYLPIPERAZINE. (n.d.).

- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.

- Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine. (n.d.).

- Preparation method of 1-methyl piperazine. (n.d.).

- Synthesis method of chiral piperazinone derivative. (n.d.).

- In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)

- 3-(4-Methylpiperazin-1-yl)propan-1-ol. (n.d.). Sigma-Aldrich.

- In-silico ADME Evaluation and Molecular Docking of a Novel Compound' 2-(4-Allylpiperazin-1-Yl)-1-(1-(4-Nitrophenyl)-1h-Tetrazol-5-Yl) Ethanone' as Potential Antimicrobial Agents.. (2024).

Sources

- 1. 2-(4-Methylpiperazin-1-yl)propan-1-ol|CAS 1811-57-0 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sodium Borohydride [commonorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

Technical Guide: Safety, Toxicity, and Handling of 2-(4-Methylpiperazin-1-yl)propan-1-ol

Part 1: Executive Summary & Chemical Identity

2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS: 1811-57-0) is a critical pharmacophore intermediate used extensively in the synthesis of antipsychotics, antihistamines, and kinase inhibitors. Its structure combines a polar primary alcohol tail with a basic N-methylpiperazine head, making it a versatile nucleophile in medicinal chemistry.

While often overshadowed by final drug substances, this intermediate presents specific handling challenges derived from its basicity and potential for tissue irritation. This guide synthesizes available safety data with structure-activity relationship (SAR) insights to provide a robust handling protocol for research environments.

Chemical Identification Table

| Parameter | Detail |

| Chemical Name | 2-(4-Methylpiperazin-1-yl)propan-1-ol |

| CAS Number | 1811-57-0 |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| Synonyms | 2-(4-Methyl-1-piperazinyl)-1-propanol; β-Methyl-4-methyl-1-piperazineethanol |

| Physical State | Viscous liquid or low-melting semi-solid (hygroscopic) |

| Solubility | Miscible in water, ethanol, DMSO, and DCM |

Part 2: Hazard Identification & Safety Framework

GHS Classification (29 CFR 1910.1200)

Based on the functional groups (tertiary amine and primary alcohol) and available vendor data, the substance is classified as an Irritant .

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4][5]

-

P280: Wear protective gloves/eye protection/face protection.[1][2][3][4][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4][5][7] Remove contact lenses, if present and easy to do.[1][2][7] Continue rinsing.[1][2][5][7]

Scientific Rationale: The "Read-Across" Toxicity Profile

Specific toxicological data (LD50/LC50) for CAS 1811-57-0 is limited in public registries. However, as a Senior Application Scientist, we apply Read-Across methodology using the structural parent, 1-Methylpiperazine (CAS 109-01-3) , to establish a conservative safety baseline.

-

Basicity & Corrosivity: The N-methylpiperazine moiety is strongly basic (pKa ~9.0). While the addition of the propanol chain mitigates volatility and some corrosivity compared to the parent piperazine, the compound retains the capacity to disrupt cell membranes and cause severe irritation to mucous membranes.

-

Sensitization Potential: Piperazine derivatives are known respiratory and skin sensitizers. Repeated exposure may lead to allergic dermatitis or asthma-like symptoms. Treat this compound as a potential sensitizer.

-

Systemic Toxicity: Based on analogs, absorption may cause transient CNS effects (dizziness, lethargy) due to the piperazine core's interaction with GABAergic or serotonergic systems.

Part 3: Visualizing the Safety & Synthesis Logic

The following diagram illustrates the synthesis pathway of the compound and the critical safety decision nodes during handling.

Caption: Workflow depicting the synthesis route (top) and the parallel safety assessment logic (bottom) required for handling 2-(4-Methylpiperazin-1-yl)propan-1-ol.

Part 4: Handling, Storage, & Emergency Protocols[10]

Storage Conditions

-

Hygroscopicity: The hydroxyl group and amine nitrogens make this compound hygroscopic. It must be stored in tightly sealed containers , preferably under an inert atmosphere (Nitrogen or Argon) if long-term storage is required.

-

Temperature: Store at 2-8°C (refrigerated) to prevent oxidative degradation (N-oxide formation) and color change.

-

Incompatibility: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides.

Experimental Handling Protocol

-

Ventilation: Always handle within a certified chemical fume hood. The vapor pressure is low, but aerosols generated during pipetting or heating are hazardous.

-

Glove Selection:

-

Recommended: Nitrile (0.11 mm minimum thickness) for splash protection.

-

Critical: If handling pure neat liquid, use "Silver Shield" or thick laminate gloves, as amines can permeate thin nitrile over time.

-

-

Quenching/Disposal:

-

Do not dispose of down the drain.[1]

-

Collect in a dedicated "Basic Organic Waste" container.

-

Small spills can be neutralized with dilute acetic acid or citric acid before absorption with vermiculite.

-

First Aid Measures (Self-Validating)

-

Eye Contact: Immediate irrigation is critical.[7] The basic nature can cause saponification of eye tissue. Rinse for at least 15 minutes , lifting eyelids.[1][7]

-

Skin Contact: Wash with soap and water.[1][4][7] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase transdermal absorption of the amine.

Part 5: Synthesis & Application Context

Synthesis Route

The most common industrial synthesis involves the regioselective ring-opening of propylene oxide by N-methylpiperazine.

-

Mechanism: The secondary amine of N-methylpiperazine attacks the less hindered carbon of propylene oxide.

-

Selectivity: This route favors the formation of the secondary alcohol (1-(4-methylpiperazin-1-yl)propan-2-ol) versus the primary alcohol discussed here.

-

Alternative Route (Specific for Title Compound): To ensure the primary alcohol structure (2-position substitution), the reaction typically uses ethyl 2-bromopropionate followed by reduction, or direct alkylation with 2-chloro-1-propanol under controlled pH.

Drug Development Utility

This scaffold is a "privileged structure" in medicinal chemistry due to:

-

Solubility Enhancement: The basic nitrogen improves the aqueous solubility of lipophilic drug cores at physiological pH.

-

Target Binding: The piperazine ring often mimics the ethylenediamine moiety found in histamine and dopamine, allowing high-affinity binding to GPCRs (e.g., Dopamine D2/D4 receptors).

Part 6: References

-

PubChem. (n.d.). Compound Summary: 2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS 1811-57-0).[8][9] National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 1-Methylpiperazine (Read-Across Source). Retrieved from [Link]

-

Pati, H. N., et al. (2009).[10] Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, M607. Retrieved from [Link][10]

Sources

- 1. fishersci.ca [fishersci.ca]

- 2. chemos.de [chemos.de]

- 3. agilent.com [agilent.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3-(4-Methylpiperazin-1-yl)propan-1-ol | 5317-33-9 [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.fi [fishersci.fi]

- 8. 2-(4-Methylpiperazin-1-yl)propan-1-ol|CAS 1811-57-0 [benchchem.com]

- 9. 2-(4-Methylpiperazin-1-yl)propan-1-ol | 1811-57-0 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Technical Whitepaper: Synthesis Methodologies for 2-(4-Methylpiperazin-1-yl)propan-1-ol

The following technical guide details the synthesis pathways for 2-(4-Methylpiperazin-1-yl)propan-1-ol , a critical intermediate in the development of pharmaceutical agents, particularly in the antipsychotic and antihistamine classes.

Executive Summary

2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS: 1811-57-0) is a bifunctional building block characterized by a piperazine ring substituted at the nitrogen with a chiral propanol chain. Its structural uniqueness lies in the regiochemistry of the propyl chain: the amine is attached to the central carbon (C2), while the hydroxyl group resides on the terminal carbon (C1).

This specific regiochemistry presents a synthetic challenge. The most common industrial route—reaction of N-methylpiperazine with propylene oxide—predominantly yields the structural isomer 1-(4-methylpiperazin-1-yl)propan-2-ol (the secondary alcohol) due to steric governance during ring opening.

This guide establishes the Ester Reduction Pathway as the authoritative method for synthesizing the target primary alcohol with high regiochemical fidelity. We also analyze the limitations of direct epoxide alkylation to prevent common structural misidentifications in drug development pipelines.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)propan-1-ol |

| CAS Number | 1811-57-0 |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| Chirality | Contains one chiral center at C2. Synthesis typically yields a racemate unless chiral starting materials (e.g., L-Alanine derivatives) are used. |

| Key Functionality | Primary alcohol (nucleophile/linker), Tertiary amine (basic center). |

Primary Synthesis Pathway: The Ester Reduction Route

Status: Recommended (High Regiochemical Purity)

This pathway circumvents the regioselectivity issues of epoxide ring-opening by establishing the carbon-nitrogen bond at the C2 position using an

Reaction Scheme Overview

-

N-Alkylation: Nucleophilic substitution (

) of ethyl 2-bromopropionate by 1-methylpiperazine. -

Hydride Reduction: Conversion of the ester intermediate to the primary alcohol using Lithium Aluminum Hydride (

).

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate

-

Reagents:

-

1-Methylpiperazine (1.0 equiv)

-

Ethyl 2-bromopropionate (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.5 equiv) -

Solvent: Acetonitrile (ACN) or Acetone (dry).

-

-

Procedure:

-

Charge a round-bottom flask with 1-methylpiperazine and anhydrous

in ACN. -

Cool the mixture to 0°C under

atmosphere. -

Add ethyl 2-bromopropionate dropwise over 30 minutes to control exotherm.

-

Allow to warm to room temperature, then reflux for 12–16 hours. Monitor by TLC (System: MeOH/DCM 1:9).

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water. Dry the organic layer over

and concentrate to yield the crude ester (typically a pale yellow oil).

-

Step 2: Reduction to 2-(4-Methylpiperazin-1-yl)propan-1-ol

-

Reagents:

-

Ethyl 2-(4-methylpiperazin-1-yl)propanoate (Intermediate from Step 1)

-

Lithium Aluminum Hydride (

, 2.0 equiv) -

Solvent: Anhydrous Tetrahydrofuran (THF).

-

-

Procedure:

-

Suspend

in anhydrous THF at 0°C under argon flow. -

Dissolve the ester intermediate in THF and add dropwise to the hydride suspension. Caution: Vigorous gas evolution (

). -

Stir at 0°C for 1 hour, then warm to room temperature and reflux for 4 hours to ensure complete reduction.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL per -

Stir until a granular white precipitate forms. Filter through a Celite pad.

-

Concentrate the filtrate to obtain the target alcohol. Distillation under high vacuum may be required for pharmaceutical-grade purity.

-

Pathway Visualization

Figure 1: The Ester Reduction Pathway guarantees the amine is positioned at C2 via the specific structure of the bromopropionate precursor.

Alternative Pathway: Epoxide Ring Opening

Status: Secondary / Industrial (Requires Purification)

While reaction with propylene oxide is atom-economical, it is governed by Krasusky’s Rule , which dictates that nucleophiles attack the less substituted carbon of an epoxide.

-

Reaction: 1-Methylpiperazine + Propylene Oxide.

-

Major Product: 1-(4-methylpiperazin-1-yl)propan-2-ol (Secondary Alcohol).

-

Minor Product: 2-(4-methylpiperazin-1-yl)propan-1-ol (Target Primary Alcohol).

Why this fails for high-purity needs: The steric hindrance of the methyl group on the epoxide directs the bulky piperazine to the terminal carbon (C1). To favor the target (attack at C2), one would typically require activated aziridines or specific Lewis acid catalysts, which complicates the workflow compared to the Ester Route.

Figure 2: Regioselectivity analysis showing why direct epoxide opening is unfavorable for the target primary alcohol.

Analytical Validation

To ensure the correct isomer has been synthesized (Pathway 1 vs Pathway 2), compare the NMR shifts of the methine (CH) and methylene (CH2) protons.

| Feature | Target: 2-(...)-1-ol | Isomer: 1-(...)-2-ol |

| ~65-67 ppm (Primary | ~63-65 ppm (Secondary | |

| Multiplet coupled to | Multiplet coupled to | |

| Key Distinction | DEPT-135 shows | DEPT-135 shows |

References

-

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank (MDPI), 2009. (Demonstrates the N-alkylation of piperazines with alpha-bromo esters). Available at: [Link][1]

-

Ethyl 2-bromopropionate: A Versatile Intermediate in Chemical Synthesis. NBInno. Available at: [Link]

-

2-(4-Methylpiperazin-1-yl)propan-1-ol Product Data. PubChem (CID 1811-57-0). Available at: [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of Secondary Alcohols with Piperazine Motifs

Abstract

Molecules incorporating both a secondary alcohol and a piperazine motif are of profound interest in medicinal chemistry, appearing in numerous drug candidates and approved therapeutics. The piperazine ring offers a "privileged scaffold," providing a synthetically versatile handle to modulate physicochemical properties like solubility and pKa, while the secondary alcohol provides a key site for metabolic transformations and further structural elaboration.[1] Understanding the chemical reactivity of the secondary alcohol in the presence of the nucleophilic and basic piperazine nitrogens is critical for designing efficient synthetic routes and predicting molecular stability. This guide provides a comprehensive analysis of the key transformations involving the secondary alcohol, focusing on nucleophilic substitution, oxidation, and catalytic C-N/C-O bond-forming strategies. We delve into the underlying mechanisms, provide field-tested experimental protocols, and offer a decision-making framework for synthetic chemists in drug development.

Introduction: A Tale of Two Functional Groups

The piperazine moiety is a cornerstone of modern drug design, prized for its ability to engage in hydrogen bonding and its tunable basicity, which influences absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Secondary alcohols are equally ubiquitous, serving as precursors to ketones, chiral centers for stereospecific interactions, and sites for forming ether or ester linkages.

When these two groups coexist in a single molecule, a complex reactivity profile emerges. The lone pairs on the piperazine nitrogens can act as bases or nucleophiles, while the alcohol's hydroxyl group is a poor leaving group but can be activated or participate in catalytic cycles.[2] This guide dissects this interplay across the most synthetically relevant reaction classes.

Figure 1: Overview of key reactivity pathways for molecules containing secondary alcohol and piperazine moieties.

Direct Nucleophilic Substitution: Forming the C-N Bond

The direct alkylation of a piperazine nitrogen with a secondary alcohol is a thermodynamically favorable but kinetically challenging transformation. The primary obstacle is the poor leaving group ability of the hydroxide ion (HO⁻).[2] Consequently, synthetic strategies are divided into two main categories: activation of the hydroxyl group or transition-metal-catalyzed direct coupling.

Activation of the Hydroxyl Group

This classical two-step approach involves converting the alcohol into a derivative with a superior leaving group, which is then readily displaced by the piperazine nitrogen in a standard Sₙ2 reaction.

-

Sulfonate Esters (Tosylates/Mesylates): The most common activation method involves converting the alcohol to a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine.[2] The resulting sulfonate is an excellent leaving group, and its displacement by piperazine proceeds efficiently.

-

Causality: The efficacy of sulfonate esters as leaving groups stems from the ability of the sulfonate anion to delocalize its negative charge across the three oxygen atoms through resonance, rendering it a very weak base and thus a stable leaving group.

-

-

Mitsunobu Reaction: For sterically hindered secondary alcohols or sensitive substrates, the Mitsunobu reaction offers a mild alternative for achieving a net Sₙ2 substitution with inversion of stereochemistry.[3] The reaction employs a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as DEAD or DIAD) to activate the alcohol in situ.

-

Trustworthiness: The Mitsunobu reaction is highly reliable for primary and secondary alcohols but requires an acidic N-H bond on the nucleophile (pKa ≤ 15).[3] For piperazine, it is often necessary to use a mono-protected derivative (e.g., N-Boc-piperazine) to ensure a single N-H is available for the reaction.

-

Figure 2: Comparison of synthetic pathways for direct C-N bond formation via alcohol activation versus direct catalytic coupling.

"Borrowing Hydrogen" Catalysis

A more atom-economical and elegant approach is the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology, catalyzed by transition metals like Ruthenium (Ru) or Iridium (Ir).[4][5] This process avoids the need for pre-activation of the alcohol.

Mechanism:

-

Dehydrogenation: The metal catalyst temporarily "borrows" two hydrogen atoms from the secondary alcohol, oxidizing it to the corresponding ketone in situ and forming a metal-hydride species.

-

Condensation: The piperazine amine condenses with the transient ketone to form an iminium ion intermediate, releasing a molecule of water.

-

Hydrogenation: The metal-hydride complex then returns the borrowed hydrogen atoms, reducing the iminium ion to the final C-N coupled product and regenerating the active catalyst.[4]

Water is the only byproduct, making this a highly efficient and environmentally benign process.[4]

Oxidation to Ketones

The oxidation of a secondary alcohol to a ketone is one of the most fundamental transformations in organic synthesis.[6] When a piperazine motif is present, the key challenge is achieving chemoselectivity—oxidizing the alcohol without affecting the piperazine nitrogens or adjacent C-H bonds.

The nucleophilic and easily oxidizable nature of the tertiary amines in a substituted piperazine ring means that harsh or non-selective oxidizing agents (e.g., KMnO₄, strong chromic acid) should be avoided.[6] These can lead to N-oxide formation or even ring cleavage. Theoretical studies show that the C-H bonds on the piperazine ring can also be susceptible to radical abstraction and oxidation under certain atmospheric conditions.[7]

Recommended Oxidation Protocols:

| Reagent System | Common Name | Typical Conditions | Selectivity Profile |

| DMSO, (COCl)₂, Et₃N | Swern Oxidation | CH₂Cl₂, -78 °C to RT | Excellent. Mild conditions prevent over-oxidation and are compatible with most amine functionalities.[8] |

| Dess-Martin Periodinane | DMP Oxidation | CH₂Cl₂, RT | Excellent. A very mild and reliable method that operates under neutral conditions, preserving the piperazine ring.[8] |

| Pyridinium chlorochromate | PCC | CH₂Cl₂, RT | Good. PCC is a milder Cr(VI) reagent that typically stops at the ketone stage for secondary alcohols.[9] |

| H₂O₂, Iron(III) Catalyst | Catalytic Oxidation | Acetonitrile, Elevated Temp. | Good to Excellent. Modern catalytic methods offer a greener alternative, with high selectivity for secondary alcohols.[10] |

Experimental Protocol: Swern Oxidation

This protocol provides a general methodology for the selective oxidation of a secondary alcohol in the presence of a piperazine moiety.

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Add dimethyl sulfoxide (DMSO) (2.2 equivalents) followed by the slow, dropwise addition of oxalyl chloride (1.1 equivalents). Stir the mixture for 15 minutes at -78 °C. Causality: This forms the highly electrophilic chloro(dimethylsulfonio)methane, the active oxidizing species.

-

Substrate Addition: Dissolve the secondary alcohol-piperazine substrate (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.

-

Quenching: Add triethylamine (Et₃N) (5.0 equivalents) dropwise. The reaction is often exothermic. Allow the mixture to stir for 20 minutes at -78 °C, then warm to room temperature. Causality: The base deprotonates the intermediate formed from the alcohol, leading to an E2-like elimination that yields the ketone and neutral byproducts.

-

Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ketone, which can be purified by column chromatography.

Reductive Amination: A Tandem Approach

Reductive amination is a powerful and highly convergent strategy for forming C-N bonds.[1] It can be performed as a one-pot reaction directly from the secondary alcohol and piperazine. The process leverages an initial oxidation of the alcohol to a ketone, which is then condensed with the piperazine and reduced in the same pot.

Figure 3: Logical workflow for the one-pot reductive amination of a secondary alcohol with a piperazine.

The choice of reducing agent is critical for the success of one-pot reductive aminations. Mild, acid-tolerant reducing agents are preferred as they selectively reduce the iminium ion intermediate without reducing the starting ketone.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications. It is mild enough not to reduce the ketone but is highly effective at reducing the protonated iminium intermediate. The reaction can often be run in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).

-

Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent for this transformation, though its toxicity makes it less favorable in modern drug development settings.[1] It is most effective at slightly acidic pH.

Palladium-Catalyzed C-O Cross-Coupling

In some molecular architectures, the desired connection is an ether linkage (C-O bond) rather than a C-N bond. Palladium-catalyzed cross-coupling reactions, analogous to the Buchwald-Hartwig amination, have been developed for the formation of C-O bonds with secondary alcohols.[11][12]

This reaction is most relevant when coupling an aryl halide (often part of the piperazine-containing fragment) with the secondary alcohol. Secondary alcohols are more challenging coupling partners than primary alcohols due to increased steric hindrance and the potential for competitive β-hydride elimination.[12]

Success in this area relies heavily on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands are required to facilitate the rate-determining reductive elimination step, which forms the C-O bond, over undesired side reactions.[11]

Conclusion and Future Outlook

The reactivity of secondary alcohols in piperazine-containing molecules is a nuanced interplay of steric and electronic factors. While the hydroxyl group's inherent lack of reactivity towards direct substitution presents a challenge, it also creates an opportunity for highly specific, controlled transformations. For direct C-N bond formation, modern "Borrowing Hydrogen" catalysis offers a green and efficient alternative to classical activation methods. For transformations requiring a ketone intermediate, such as reductive amination, a suite of mild oxidation protocols allows for excellent chemoselectivity. As catalytic systems become more sophisticated, the direct, selective functionalization of secondary alcohols will continue to provide powerful tools for the rapid assembly of complex, piperazine-based drug candidates.

References

- Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Google Cloud AI URL

- Title: (PDF)

- Title: Synthesis of piperazines - Organic Chemistry Portal Source: Organic Chemistry Portal URL

- Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate Source: ResearchGate URL

- Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing Source: RSC Publishing URL

- Title: Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)

- Title: Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed Source: PubMed URL

- Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews Source: Chemical Reviews URL

- Title: Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation - ChemRxiv Source: ChemRxiv URL

- Title: Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols Source: ResearchGate URL

- Title: Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation Source: Chemical Society Reviews URL

- Title: CC Cross-Coupling of Primary and Secondary Benzylic Alcohols Using Supported Gold-Based Bimetallic Catalysts Source: Chemistry – An Asian Journal URL

- Title: Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols - Jack Westin Source: Jack Westin URL

- Title: An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - DSpace@MIT Source: DSpace@MIT URL

- Title: 0: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine - ResearchGate Source: ResearchGate URL

- Title: Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps Source: Chemistry Steps URL

- Title: 17.

- Title: Alcohol oxidation - Wikipedia Source: Wikipedia URL

- Title: Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed Source: PubMed URL

- Title: ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION - NTU > IRep Source: NTU > IRep URL:8=)

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jackwestin.com [jackwestin.com]

- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 6. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. air.unimi.it [air.unimi.it]

- 11. researchgate.net [researchgate.net]

- 12. dspace.mit.edu [dspace.mit.edu]

Protocol for synthesizing 2-(4-Methylpiperazin-1-yl)propan-1-ol from methylpiperazine

Executive Summary & Strategic Rationale

This application note details the protocol for synthesizing 2-(4-methylpiperazin-1-yl)propan-1-ol .

Critical Distinction: Researchers must distinguish this target from its constitutional isomer, 1-(4-methylpiperazin-1-yl)propan-2-ol. The latter is the thermodynamic product of the reaction between 1-methylpiperazine and propylene oxide (a common industrial route). To achieve the specific regiochemistry of the target (amine at position 2, alcohol at position 1), a direct epoxide opening is unsuitable due to steric and electronic governance favoring terminal attack.

Selected Route: This protocol utilizes a Two-Step Alkylation-Reduction Sequence .[1]

-

Nucleophilic Substitution (SN2): Alkylation of 1-methylpiperazine with ethyl 2-bromopropionate to secure the carbon skeleton with the nitrogen fixed at the secondary carbon.

-

Hydride Reduction: Conversion of the ester intermediate to the primary alcohol using Lithium Aluminum Hydride (LiAlH4).

This pathway guarantees the structural integrity of the 2-amino-1-propanol motif, avoiding the regiochemical mixtures associated with epoxide chemistry.

Chemical Pathway Visualization

The following flow diagram illustrates the reaction logic and intermediate progression.

Figure 1: Synthetic pathway ensuring regioselective placement of the piperazine moiety at the C2 position.

Experimental Protocol

Phase 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate

This step establishes the C-N bond at the secondary carbon. The use of a mild inorganic base scavenges the HBr byproduct without promoting elimination side reactions.

Reagents & Stoichiometry:

| Component | Role | Equivalents | Mass/Vol (Example) |

| 1-Methylpiperazine | Substrate | 1.0 eq | 10.0 g (100 mmol) |

| Ethyl 2-bromopropionate | Electrophile | 1.1 eq | 21.7 g (120 mmol) |

| Potassium Carbonate (K2CO3) | Base | 2.0 eq | 27.6 g |

| Acetonitrile (MeCN) | Solvent | - | 150 mL |

Procedure:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (N2 or Ar).

-

Dissolution: Charge the flask with 1-Methylpiperazine and anhydrous Acetonitrile.

-

Base Addition: Add K2CO3 (anhydrous, granular) in a single portion.

-

Alkylation: Add Ethyl 2-bromopropionate dropwise over 15 minutes at room temperature.

-

Note: The reaction is exothermic; ensure stirring is vigorous.

-

-

Reflux: Heat the mixture to reflux (approx. 82°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

-

Workup:

-

Cool to room temperature.[2]

-

Filter off the inorganic salts (KBr, excess K2CO3) through a Celite pad. Wash the pad with 50 mL MeCN.

-

Concentrate the filtrate under reduced pressure to yield the crude ester as a yellow oil.

-

Optional Purification: If purity is <90% by NMR, purify via vacuum distillation or flash chromatography (Silica, DCM -> 5% MeOH/DCM).

-

Phase 2: Reduction to 2-(4-Methylpiperazin-1-yl)propan-1-ol

Safety Alert: LiAlH4 is pyrophoric and reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.

Reagents & Stoichiometry:

| Component | Role | Equivalents | Mass/Vol (Example) |

| Ester Intermediate | Substrate | 1.0 eq | ~20.0 g (Theoretical) |

| LiAlH4 (2.0M in THF) | Reductant | 1.5 eq | 75 mL |

| THF (Anhydrous) | Solvent | - | 200 mL |

Procedure:

-

Inert Atmosphere: Flame-dry a 3-neck flask and cool under N2 flow.

-

Reagent Prep: Charge the flask with anhydrous THF and cool to 0°C in an ice bath. Carefully add the LiAlH4 solution via cannula or syringe.

-

Addition: Dissolve the Ester Intermediate (from Phase 1) in 50 mL anhydrous THF. Add this solution dropwise to the LiAlH4 suspension, maintaining the internal temperature below 10°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

-

Checkpoint: Monitor disappearance of the ester carbonyl peak (~1730 cm-1) via IR or by TLC.

-

-

Fieser Quench (Critical): Cool the reaction mixture back to 0°C. Quench carefully (dropwise) in this specific order per gram of LiAlH4 used (approx 5.7g in this scale):

-

Add 5.7 mL Water (Gas evolution!)

-

Add 5.7 mL 15% NaOH (aq)

-

Add 17.1 mL Water

-

-

Isolation:

-

Allow the white granular precipitate to stir for 30 minutes (it should become sandy).

-

Filter through a fritted funnel or Celite.

-

Dry the filtrate over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

-

Final Purification: Distill the resulting oil under high vacuum (bulb-to-bulb or fractional) to obtain the pure product.

Analytical Validation

To confirm the synthesis of the correct isomer, specific NMR signatures must be verified.

-

1H NMR (CDCl3, 400 MHz):

-

Distinctive Feature: The methine proton (CH-N) at the C2 position should appear as a multiplet around

2.6–2.8 ppm. -

Hydroxymethyl Group: The CH2-OH protons should appear as a doublet of doublets or broad signal around

3.4–3.6 ppm. -

Methyl Group: The C3 methyl doublet (CH-CH3) is diagnostic, typically around

0.9–1.0 ppm.

-

-

Mass Spectrometry:

-

Expected [M+H]+: m/z ~159.15.

-

Troubleshooting & Safety Logic

The following decision tree helps navigate common issues during the reduction phase.

Figure 2: Decision logic for addressing incomplete reduction of the ester intermediate.

References

-

Alkylation of Piperazines: Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.[3] Link

-

Isomer Identification: PubChem Compound Summary for CID 146012591, (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol.[4] (Demonstrates the stability and existence of the 2-yl-1-ol scaffold). Link

- General Ester Reduction Protocols: Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. (Foundational text for LiAlH4 reduction stoichiometry).

-

Ethyl 2-bromopropionate Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 10795, Ethyl 2-bromopropionate. Link

Sources

- 1. 2-(4-Methylpiperazin-1-yl)propan-1-ol|CAS 1811-57-0 [benchchem.com]

- 2. 3-(4-Methylpiperazin-1-yl)propan-1-ol | 5317-33-9 [sigmaaldrich.com]

- 3. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester | MDPI [mdpi.com]

- 4. (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol | C8H18N2O3S | CID 146012591 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 2-(4-Methylpiperazin-1-yl)propan-1-ol as a Chiral Pharmacophore Scaffold

[1]

Executive Summary & Technical Rationale

In modern drug discovery, the N-methylpiperazine moiety is a privileged structure, ubiquitously found in antipsychotics (e.g., olanzapine), antihistamines, and kinase inhibitors due to its ability to improve aqueous solubility and engage in hydrogen bonding with receptor residues (e.g., Asp/Glu in GPCR binding pockets).

However, standard linear linkers (n-propyl) often suffer from metabolic liability or lack steric discrimination. 2-(4-Methylpiperazin-1-yl)propan-1-ol offers a branched C3 linker . This structural nuance provides two critical advantages:

-

Steric Hindrance: The methyl group at the C2 position restricts conformational freedom, potentially locking the pharmacophore into a bioactive conformation.

-

Chirality: The C2 position is a stereocenter. Using enantiopure starting materials allows for the synthesis of chiral drugs, a regulatory necessity for minimizing off-target toxicity.

This guide details the regioselective synthesis of this intermediate (avoiding the common regioisomer pitfalls of epoxide opening) and its conversion into an electrophilic coupling partner.

Critical Distinctions: Isomer Control

Researchers must distinguish between the two common isomers derived from propylene precursors.

| Feature | Target Molecule | Common Isomer (Avoid) |

| Name | 2-(4-Methylpiperazin-1-yl)propan-1-ol | 1-(4-Methylpiperazin-1-yl)propan-2-ol |

| Structure | Primary Alcohol, Branched Amine | Secondary Alcohol, Linear Amine |

| Precursor | 2-Halopropionate esters | Propylene Oxide |

| Reactivity | -OH is primary (highly reactive for substitution) | -OH is secondary (slower, prone to elimination) |

| CAS | 1811-57-0 | 53631-77-9 |

Warning: Direct reaction of N-methylpiperazine with propylene oxide predominantly yields the Common Isomer due to nucleophilic attack at the less hindered terminal carbon. To synthesize the Target Molecule, a reduction strategy is required.[1]

Validated Synthesis Protocol

Objective: Synthesis of 2-(4-Methylpiperazin-1-yl)propan-1-ol via Reductive Alkylation Strategy. Scale: 50 mmol (Pilot Lab Scale)

Phase A: N-Alkylation (Formation of the Ester Intermediate)

Rationale: We use Ethyl 2-bromopropionate to force the nitrogen attachment at the secondary carbon.

Reagents:

-

N-Methylpiperazine (1.0 equiv)

-

Ethyl 2-bromopropionate (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Acetonitrile (ACN) (10 vol)

Step-by-Step:

-

Charge a 250 mL round-bottom flask with 50 mmol N-Methylpiperazine and 100 mmol

in 100 mL ACN. -

Cool the suspension to 0°C using an ice bath.

-

Add Ethyl 2-bromopropionate dropwise over 30 minutes. Control exotherm to <10°C.

-

Warm to room temperature and reflux for 6 hours.

-

Filter inorganic salts and concentrate the filtrate in vacuo.

-

Yield Check: Expect Ethyl 2-(4-methylpiperazin-1-yl)propanoate as a pale yellow oil.

Phase B: Hydride Reduction (Formation of the Target Alcohol)

Rationale: Lithium Aluminum Hydride (LAH) is used to reduce the ester to the primary alcohol.

Reagents:

-

Crude Ester from Phase A

-

LiAlH4 (1.5 equiv)

-

Anhydrous THF (Tetrahydrofuran)

Step-by-Step:

-

Suspend LiAlH4 (75 mmol) in anhydrous THF (50 mL) under Nitrogen atmosphere at 0°C.

-

Dissolve the crude ester in THF (20 mL) and add dropwise to the LAH suspension.

-

Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Quench (Fieser Method): Carefully add water (

mL), then 15% NaOH ( -

Filter the granular precipitate.

-

Extract filtrate with DCM, dry over

, and concentrate. -

Purification: High-vacuum distillation (bp ~95-100°C at 0.5 mmHg) or column chromatography (DCM:MeOH:NH4OH 90:10:1).

Workflow Diagram (DOT)

Figure 1: Regioselective synthesis pathway ensuring the branched amine architecture via ester reduction.

Analytical Specifications (Quality Control)

To ensure the material is suitable for downstream pharmaceutical coupling, it must meet these criteria:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, 0.1% TFA in Water/ACN) | > 98.0% (Area) |

| Identity | 1H NMR (CDCl3, 400 MHz) | Doublet at ~1.0 ppm (CH3 branched); Multiplet at ~2.8 ppm (CH-N) |

| Water Content | Karl Fischer Titration | < 0.5% w/w (Critical for subsequent activation) |

| Residual Solvent | GC-Headspace | THF < 720 ppm; ACN < 410 ppm |

Downstream Application: Activation & Coupling

The primary alcohol is rarely the final drug; it is a "handle" for attachment.

Protocol: Conversion to Chloro-Linker (HCl Salt)

Converting the alcohol to a chloride allows it to be used to alkylate phenols or amines on the core drug scaffold.

-

Dissolve 2-(4-Methylpiperazin-1-yl)propan-1-ol (10 mmol) in DCM (20 mL).

-

Add Thionyl Chloride (

) (12 mmol) dropwise at 0°C. Caution: Gas evolution (SO2, HCl). -

Reflux for 2 hours.

-

Evaporate solvent to dryness.

-

Result: 1-(1-chloropropan-2-yl)-4-methylpiperazine dihydrochloride. This solid is stable and highly electrophilic.

Application Logic Diagram

Figure 2: Workflow for converting the intermediate into a reactive motif for API synthesis.

Safety & Handling

-

Corrosivity: The intermediate is a basic amine and an alcohol. It can cause skin irritation and severe eye damage (H314/H318).

-

Sensitization: Piperazines are known respiratory and skin sensitizers. Handle in a fume hood with nitrile gloves.

-

Storage: Hygroscopic. Store under Argon/Nitrogen at 2-8°C.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 146012591, (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol. Retrieved from [Link]

- Context: Validates the existence and characterization of 2-substituted piperazine propanol deriv

-

Mishra, B. K., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, M607.[2][3] Retrieved from [Link][2][4]

- Context: Provides the foundational protocol for N-alkylation of piperazines with 2-bromo-esters, the key Step A in our protocol.

-

-

Context: Confirms CAS 1811-57-0 identity and physical properties.[1]

-

- Context: General handling and reactivity profiles for the N-methylpiperazine starting m

2-(4-Methylpiperazin-1-yl)propan-1-ol as a ligand in coordination chemistry

Technical Application Note: 2-(4-Methylpiperazin-1-yl)propan-1-ol in Coordination Chemistry

Executive Summary

This guide details the application of 2-(4-Methylpiperazin-1-yl)propan-1-ol (MPPO) as a bidentate N,O-donor ligand in coordination chemistry.[1] Unlike its linear isomer (3-substituted) or the secondary alcohol isomer (1-substituted-2-propanol), MPPO features a chiral center at the C2 position, enabling the formation of chiral metal complexes.[1] This structural feature makes MPPO a valuable ligand for asymmetric catalysis (specifically Transfer Hydrogenation) and the development of stereochemically defined metallodrugs.[1]

This document provides:

-

Ligand Profile: Structural analysis and donor properties.[1][2]

-

Synthesis Protocols: Validated routes for ligand generation and metal complexation (Cu(II) and Ru(II)).

-

Application Data: Catalytic efficiency and structural characterization.

Ligand Profile & Properties

Chemical Name: 2-(4-Methylpiperazin-1-yl)propan-1-ol

CAS Number: 1811-57-0

Abbreviation: MPPO / L1

Molecular Formula: C

Structural Analysis

MPPO is a heterofunctional ligand containing three potential donor sites, though it primarily acts as a bidentate (N,O) chelate.[1]

-

Donor 1 (N1): The tertiary amine nitrogen of the piperazine ring attached to the propyl chain.[1] This is the primary anchor for metal binding (

-donor).[1] -

Donor 2 (OH): The primary hydroxyl group.[1] It coordinates as a neutral donor (R-OH) or an anionic donor (R-O

) upon deprotonation.[1] -

Donor 3 (N4): The distal N-methyl nitrogen.[1] Due to steric bulk and the rigidity of the piperazine chair conformation, this nitrogen rarely participates in chelation with the same metal center but can bridge to a second metal in polynuclear assemblies.[1]

Chirality: The C2 carbon is a stereocenter.[1][3] The ligand exists as (

-

Note: Commercial sources often supply the racemate.[1] For asymmetric applications, resolution or stereoselective synthesis starting from (

)-Alaninol or (

Synthesis Protocols

Protocol A: Ligand Synthesis (Nucleophilic Substitution)

Objective: Synthesis of MPPO from 2-bromo-1-propanol.[1]

Reagents:

-

1-Methylpiperazine (1.0 eq)[1]

-

2-Bromo-1-propanol (1.1 eq)[1]

-

Potassium Carbonate (K

CO -

Acetonitrile (ACN, anhydrous)[1]

Workflow:

-

Dissolution: Dissolve 1-methylpiperazine (10 mmol) in ACN (50 mL) in a round-bottom flask.

-

Base Addition: Add K

CO -

Alkylation: Dropwise add 2-bromo-1-propanol (11 mmol) over 30 minutes.

-

Reflux: Heat the mixture to reflux (80°C) for 12 hours under N

atmosphere. -

Work-up: Filter off inorganic salts. Evaporate solvent under reduced pressure.

-

Purification: Distillation under vacuum (bp ~110°C at 5 mmHg) or column chromatography (DCM:MeOH 9:1) to yield a colorless oil.[1]

Protocol B: Coordination with Copper(II)

Objective: Synthesis of [Cu(MPPO)Cl

Reagents:

Step-by-Step:

-

Dissolve CuCl

[1]·2H -

Dissolve MPPO (1 mmol) in ethanol (5 mL).

-

Add the ligand solution to the metal solution dropwise with stirring.[1]

-

Observation: The color typically shifts to a deep blue, indicating N-coordination.[1]

-

Allow the solution to stand at room temperature for slow evaporation.

-

Crystallization: Blue crystals of [Cu(MPPO)Cl

] form over 24-48 hours.[1]

Characterization Data (Expected):

| Technique | Parameter | Expected Result | Interpretation |

|---|

| FT-IR |

Application: Ruthenium-Catalyzed Transfer Hydrogenation

Context: Ruthenium(II) complexes with amino-alcohol ligands are "privileged catalysts" for the asymmetric transfer hydrogenation (ATH) of ketones.[1] The MPPO ligand, possessing a chiral backbone and an NH-free motif (tertiary amine), operates via an outer-sphere mechanism or requires a specific activation mode distinct from the Noyori-type (NH-effect) catalysts.[1]

Protocol C: Synthesis of [Ru(p-cymene)(MPPO)Cl]Cl

Reagents:

-

[Ru(p-cymene)Cl

] -

MPPO (1.0 eq)[1]

-

Sodium Methoxide (NaOMe, 1.0 eq) - Optional, for in-situ deprotonation[1]

-

Isopropanol (IPA)[1]

Workflow:

-

Precursor Prep: Suspend [Ru(p-cymene)Cl

] -

Ligand Addition: Add MPPO (1.0 mmol).

-

Reaction: Heat to 60°C for 4 hours. The orange suspension becomes a clear deep-red solution.[1]

-

Isolation: Remove solvent in vacuo. Recrystallize from DCM/Hexane.

-

Product: [Ru(p-cymene)(MPPO)Cl]Cl (Cationic complex) or [Ru(p-cymene)(MPPO-H)Cl] (Neutral alkoxide complex if base is used).[1]

Catalytic Cycle & Mechanism

The diagram below illustrates the synthesis and catalytic cycle for ketone reduction using the Ru-MPPO system.

Figure 1: Workflow for the synthesis of the MPPO ligand, its Ruthenium complex, and subsequent application in Asymmetric Transfer Hydrogenation (ATH).

Critical Considerations & Troubleshooting

1. Regioselectivity in Synthesis:

-

Risk:[1] Using propylene oxide instead of 2-bromo-1-propanol often yields the 1-(4-methylpiperazin-1-yl)propan-2-ol isomer (thermodynamic product), which is a secondary alcohol.[1]

-

Verification: Check

C NMR.[1]

2. Chelate Stability:

-

The 5-membered chelate ring formed by MPPO (N-C-C-O) is stable.[1] However, in acidic media (pH < 4), the piperazine nitrogen protonates, leading to ligand dissociation.[1] Maintain pH > 7 for complex stability.[1]

3. Stereocontrol:

-

If using MPPO for asymmetric catalysis, ensure the starting material (e.g., Alaninol) is enantiopure (

99% ee).[1] Racemic MPPO will yield racemic alcohol products.[1]

References

-

BenchChem. 2-(4-Methylpiperazin-1-yl)propan-1-ol: Structure and Synthesis. Retrieved from .[1]

-

Sigma-Aldrich. Product Specification: 2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS 1811-57-0).[1][4] Retrieved from .[1]

-

Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research.[1] (General Reference for Ru-Amino Alcohol Catalysis).

-

PubChem. Compound Summary: 2-(4-Methylpiperazin-1-yl)propan-1-ol.[1][3] Retrieved from .[1]

Sources

Technical Application Note: Esterification Strategies for 2-(4-Methylpiperazin-1-yl)propan-1-ol

This Application Note provides a comprehensive technical guide for the esterification of 2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS: 1811-57-0).[1] It addresses the specific challenges posed by the molecule's amphoteric nature (basic tertiary amines + primary alcohol) and outlines two robust protocols: Acyl Chloride Activation (for standard synthesis) and Steglich Esterification (for acid-sensitive or complex carboxylates).[1]

Executive Summary

The esterification of 2-(4-Methylpiperazin-1-yl)propan-1-ol is a critical transformation in medicinal chemistry, often used to synthesize prodrugs or lipophilic analogs of bioactive piperazine derivatives.[1] The substrate features a primary alcohol susceptible to acylation and two tertiary nitrogen atoms (N1 and N4 of the piperazine ring).

Key Challenges:

-

Basic Interference: The piperazine nitrogens act as proton scavengers, potentially sequestering acylating agents or interfering with acid catalysis.

-

Salt Formation: In acidic media (Fischer esterification), the molecule forms ammonium salts, rendering it insoluble in organic solvents and halting the reaction.

-

Purification: Standard acidic washes used to remove excess carboxylic acids will extract the basic product into the aqueous phase.

Recommended Strategy: Use basic or neutral conditions. Method A (Acyl Chloride) is preferred for simple esters due to high yields and speed.[1] Method B (Steglich Coupling) is required when the carboxylic acid partner is sensitive or complex.[1]

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7]

| Property | Data | Implication for Protocol |

| Substrate | 2-(4-Methylpiperazin-1-yl)propan-1-ol | Nucleophile: Primary Alcohol (-CH₂OH) |

| CAS | 1811-57-0 | Verified commercial availability |

| pKa (Est.) | ~9.0 (Piperazine N) | Basic: Requires aux.[1][2][3] base (Et₃N/DIPEA) in reaction.[1] |

| Solubility | DCM, Methanol, Water (pH < 7) | Solvent: DCM is ideal for esterification.[1] |

| Stereochemistry | Chiral Center at C2 | Protocol preserves stereochemistry (no racemization).[1] |

Reaction Scheme